molecular formula C30H25NO7 B11929322 Fluorescein Tyramide

Fluorescein Tyramide

Cat. No.: B11929322
M. Wt: 511.5 g/mol
InChI Key: RIHCPYWHAYBEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorescein tyramide typically involves the reaction of fluorescein with tyramine. The process begins with the activation of fluorescein, followed by its coupling with tyramine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Fluorescein tyramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized fluorescein derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Fluorescein tyramide is extensively used in scientific research due to its ability to amplify fluorescent signals. Some key applications include:

Mechanism of Action

The mechanism of action of fluorescein tyramide involves the catalytic activity of horseradish peroxidase (HRP). HRP catalyzes the deposition of multiple tyramide molecules onto adjacent tyrosine residues, resulting in enhanced fluorescent signals.

Comparison with Similar Compounds

Fluorescein tyramide is unique in its ability to provide high-density labeling and signal amplification. Similar compounds include:

Compared to these compounds, this compound offers superior fluorescent properties and is widely preferred for applications requiring high sensitivity and specificity .

Properties

Molecular Formula

C30H25NO7

Molecular Weight

511.5 g/mol

IUPAC Name

3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;N-[2-(4-hydroxyphenyl)ethyl]acetamide

InChI

InChI=1S/C20H12O5.C10H13NO2/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;1-8(12)11-7-6-9-2-4-10(13)5-3-9/h1-10,21-22H;2-5,13H,6-7H2,1H3,(H,11,12)

InChI Key

RIHCPYWHAYBEHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

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